

Commercial Sources and Application Notes for MRS-1191

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Compound of Interest

Compound Name: MRS-1191

Cat. No.: B7772452

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor (A3AR).[1] This characteristic makes it a valuable tool for researchers studying the physiological and pathophysiological roles of the A3AR in various biological systems. Its utility spans from in vitro biochemical assays to in vivo models of disease, aiding in the investigation of inflammatory processes, cancer biology, and neurological disorders. This document provides a comprehensive overview of the commercial sources for **MRS-1191**, its biochemical properties, and detailed protocols for its application in key experimental assays.

Commercial Sources

MRS-1191 is available from several commercial suppliers of biochemicals and research reagents. The following table summarizes the primary sources, catalog numbers, and available quantities.

Supplier	Catalog Number	Available Quantities
Sigma-Aldrich	M227	2 mg
MedChemExpress	HY-10145	10 mM1 mL, 5 mg, 10 mg, 50 mg, 100 mg
Cayman Chemical	Item No. 10007896	1 mg, 5 mg, 10 mg
Tocris Bioscience	Cat. No. 2389	10 mg, 50 mg
Selleck Chemicals	S7794	10 mM1 mL, 5 mg, 10 mg, 50 mg, 100 mg

Biochemical Data

The following table summarizes the key biochemical and physiological data for **MRS-1191**.

Property	Value	Reference
IUPAC Name	3-Ethyl 5-benzyl 2-methyl-4-(phenylethynyl)-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate	
Molecular Formula	C ₃₁ H ₂₇ NO ₄	[2]
Molecular Weight	477.55 g/mol	[2]
CAS Number	185222-90-6	[2]
Mechanism of Action	Selective A3 Adenosine Receptor Antagonist	[1]
Ki for human A3AR	31.4 nM	[1]
IC ₅₀ for CHO cells expressing human A3AR	120 nM	[1]
Solubility	Soluble in DMSO	

Application Notes

Mechanism of Action

MRS-1191 exerts its effects by competitively binding to the A3 adenosine receptor, thereby blocking the binding of the endogenous agonist, adenosine. The A3AR is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.^[1] Furthermore, A3AR activation can modulate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By antagonizing the A3AR, **MRS-1191** can prevent these downstream signaling events, making it an invaluable tool for elucidating the specific roles of the A3AR in cellular processes.

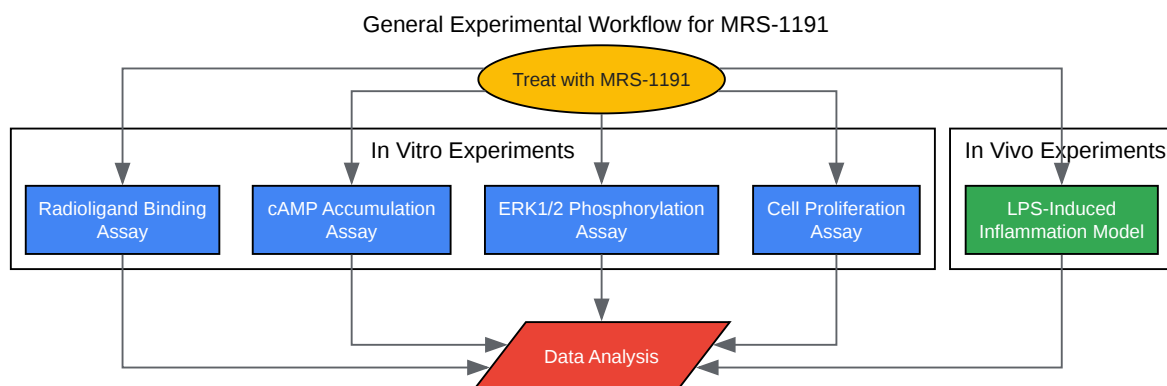
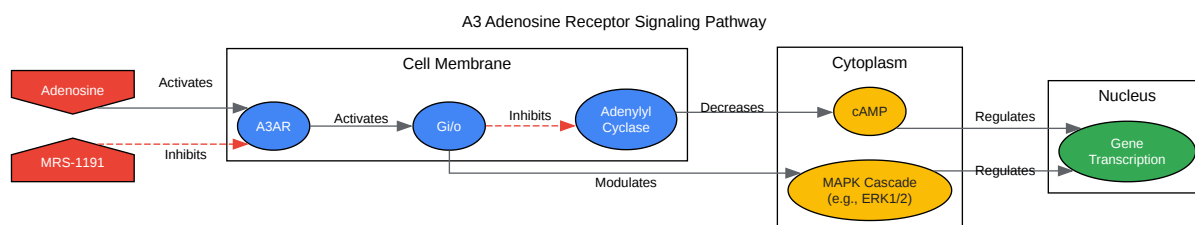
Research Applications

The selective antagonism of the A3AR by **MRS-1191** has led to its use in a variety of research areas:

- **Inflammation:** The A3AR is implicated in the modulation of inflammatory responses. **MRS-1191** can be used to investigate the role of A3AR in inflammatory cell recruitment, cytokine release, and the overall inflammatory cascade in both in vitro and in vivo models.
- **Cancer:** A3ARs are overexpressed in various tumor types, and their activation has been linked to both pro- and anti-tumorigenic effects depending on the cancer type and context. **MRS-1191** is utilized to dissect the specific contribution of A3AR signaling to cancer cell proliferation, survival, and migration.
- **Neuroscience:** A3ARs are expressed in the central nervous system and are involved in processes such as neurotransmission and neuroinflammation. **MRS-1191** can be employed to study the role of A3AR in neurological disorders, including pain, ischemia, and neurodegenerative diseases.
- **Cardiovascular Disease:** The A3AR plays a role in cardioprotection. **MRS-1191** can be used to investigate the mechanisms underlying A3AR-mediated effects on the cardiovascular system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the A3 adenosine receptor signaling pathway and a general experimental workflow for studying the effects of **MRS-1191**.



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References

- 1. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 2. [usbio.net](https://www.usbio.net) [[usbio.net](https://www.usbio.net)]
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